
(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the coupling of quinoline derivatives with acrylamide substrates. The process may include the following steps:
- Formation of the Acrylamide : The initial step often involves the reaction of a quinoline derivative with an acrylamide precursor.
- Sulfonamide Formation : The final step includes the introduction of a methanesulfonamide group, which is crucial for enhancing the biological activity of the resulting compound.
Antitumor Activity
Research has indicated that compounds containing quinoline and methanesulfonamide moieties exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
- IC50 Values : The antiproliferative activity is often measured by IC50 values, indicating the concentration needed to inhibit cell growth by 50%. Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against several cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF7 | 25 |
Compound B | HT-29 | 30 |
Compound C | M21 | 45 |
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .
- Targeting β-Tubulin : The binding affinity to β-tubulin disrupts microtubule dynamics, which is critical for mitosis .
Anti-inflammatory Activity
Additionally, compounds with a methanesulfonamide group have been reported to exhibit anti-inflammatory properties. For example, studies on related sulfonamide derivatives indicate that they can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:
- Selectivity and Potency : Some derivatives have shown COX-2 inhibitory activity with IC50 values as low as 30 nM, suggesting that modifications to the methanesulfonamide group can enhance anti-inflammatory effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Positioning of Functional Groups : The position of substituents on the phenyl and quinoline rings significantly influences potency and selectivity.
- Substituent Variability : Variations in substituents such as halogens or alkyl groups can modulate both antitumor and anti-inflammatory activities.
Case Studies
A few notable case studies highlight the efficacy of similar compounds:
- Study on Quinoline Derivatives : A series of quinoline-based sulfonamides were evaluated for their antiproliferative effects across multiple cancer cell lines, demonstrating promising results with specific structural modifications leading to enhanced activity .
- COX Inhibition Studies : Research focused on methanesulfonamide derivatives revealed their potential as selective COX-2 inhibitors, which could be beneficial in treating inflammatory diseases without significant gastrointestinal side effects associated with traditional NSAIDs .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Anticancer Activity
- Studies have demonstrated that (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study comparing its efficacy with established chemotherapeutics, it displayed superior activity against drug-resistant cancer cells .
- Enzyme Inhibition
- Structural Modification for Enhanced Efficacy
Data Tables
Application Area | Observed Effects | Reference |
---|---|---|
Anticancer Activity | Significant tumor growth inhibition | |
Enzyme Inhibition | HDAC 1 and HDAC 2 inhibition | |
Structural Modifications | Enhanced potency in derivatives |
Case Studies
- Case Study on Drug Resistance
- Mechanistic Analysis
Eigenschaften
IUPAC Name |
N-[4-[(E)-3-quinolin-6-ylprop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-25(23,24)21-17-8-6-15(7-9-17)19(22)11-5-14-4-10-18-16(13-14)3-2-12-20-18/h2-13,21H,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWQJOCFNSYMV-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.